(2-甲氧基-3-甲基苯基)硼酸

描述

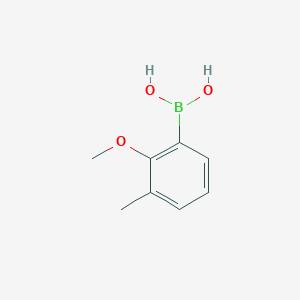

(2-Methoxy-3-methylphenyl)boronic acid is a boronic acid derivative characterized by a phenyl ring substituted with a methoxy group and a methyl group. Boronic acids are known for their utility in organic synthesis, particularly in Suzuki coupling reactions, where they react with aryl halides in the presence of a palladium catalyst to form biphenyls . They also have applications in sensing, protein manipulation, therapeutics, biological labeling, and separation . The presence of the methoxy group can influence the properties of the boronic acid, such as its ability to form intramolecular hydrogen bonds and its reactivity in various chemical reactions .

Synthesis Analysis

The synthesis of boronic acid derivatives often involves cross-coupling reactions. For instance, a series of substituted benzoquinones were synthesized using a palladium-catalyzed cross-coupling of a tetramethoxyphenyl boronic acid with aromatic bromides or iodides . Although not directly related to (2-methoxy-3-methylphenyl)boronic acid, this method is indicative of the general approach to synthesizing boronic acid derivatives. Additionally, the reaction of aryl-2-hydroxypropenoic derivatives with boron tribromide can lead to various products, including boronic acids, depending on the substituents and reaction conditions .

Molecular Structure Analysis

The molecular structure of boronic acid derivatives can be complex, with different conformers and hydrogen-bonding networks. For example, 2-(methoxycarbonyl)phenylboronic acid exhibits two crystallographically independent conformers with a specific hydrogen-bonding network . This suggests that (2-methoxy-3-methylphenyl)boronic acid could also display interesting structural features, potentially affecting its reactivity and interactions with other molecules.

Chemical Reactions Analysis

Boronic acids participate in various chemical reactions, including esterification and complex formation. Boric acid, a related compound, is an effective catalyst for the esterification of alpha-hydroxycarboxylic acids . Moreover, the introduction of functional groups into boronic acids can lead to new opportunities for application, as seen with multifunctional compounds that contain boronic acid and aminophosphonic acid groups . The influence of substituents on the properties of phenylboronic acids has been studied, revealing that ortho-methoxyalkyl groups can affect the sugar-binding ability of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are influenced by their molecular structure. The presence of methoxy and methyl groups can affect the compound's hydrogen-bonding capacity, solubility, and reactivity. For instance, the methoxy group can participate in intramolecular hydrogen bonding, which can stabilize certain conformations and affect the compound's reactivity . Additionally, the luminescent properties of boron complexes with phenol-pyridyl structures have been investigated, demonstrating good thermal stability and bright luminescence . While not directly related to (2-methoxy-3-methylphenyl)boronic acid, these studies provide insight into the potential properties of boronic acid derivatives with similar substituents.

科学研究应用

二醇识别和碳水化合物相互作用

- 二醇结合:硼酸,包括与(2-甲氧基-3-甲基苯基)硼酸相似的衍生物,已被研究其结合二醇的能力。例如,3-甲氧基羰基-5-硝基苯基硼酸对二醇结构(包括邻苯二酚染料和果糖)表现出亲和力(Mulla、Agard和Basu,2004年)。

- 食品基质中的果糖还原:已经研究了使用硼酸特异性还原食品基质中的果糖。硼酸,包括与(2-甲氧基-3-甲基苯基)硼酸相似的化合物,显示出选择性结合和还原果糖的潜力(Pietsch和Richter,2016年)。

化学合成和催化

- 四芳基五硼酸盐的合成:(4-甲氧基苯基)硼酸与(2-甲氧基-3-甲基苯基)硼酸密切相关,已被用于形成四芳基五硼酸盐,这对于各种化学合成和反应非常重要(Nishihara、Nara和Osakada,2002年)。

- 酰胺形成的双功能催化:硼酸衍生物,包括与(2-甲氧基-3-甲基苯基)硼酸在结构上相似的化合物,已被合成并评估为直接酰胺形成的双功能催化剂,展示了硼酸在有机化学中的多功能性(Arnold、Batsanov、Davies和Whiting,2008年)。

光物理和荧光研究

- 荧光猝灭:已经对硼酸衍生物的荧光猝灭进行了研究,包括5-氯-2-甲氧基苯基硼酸,为这些化合物的な物理性质提供了见解(Geethanjali等人,2015年)。

- 3MPBA的光物理性质:3-甲氧基苯基硼酸(3MPBA)与(2-甲氧基-3-甲基苯基)硼酸具有相似的结构特征,其光物理性质(包括溶剂变色和不同溶剂中的量子产率)已被研究(Muddapur等人,2016年)。

安全和危害

As with many chemical substances, “(2-Methoxy-3-methylphenyl)boronic acid” should be handled with care. It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin or eyes should be avoided. In case of ingestion or skin contact, it is advised to seek medical attention .

属性

IUPAC Name |

(2-methoxy-3-methylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BO3/c1-6-4-3-5-7(9(10)11)8(6)12-2/h3-5,10-11H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGEFKQADFIJDCW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)OC)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80629632 | |

| Record name | (2-Methoxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methoxy-3-methylphenylboronic acid | |

CAS RN |

909187-39-9 | |

| Record name | (2-Methoxy-3-methylphenyl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80629632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。